2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C5H7BrN2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses . The specific mode of action can depend on the particular structure and substitution pattern of the oxazole derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride typically involves the bromination of an oxazole derivative followed by amination. One common method involves the reaction of 3-bromo-4-chloro-1,2-oxazole with ethylenediamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of oxazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly those involving heterocyclic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride: This compound is similar in structure but has the bromine atom at a different position on the oxazole ring.
2-(3-Chloro-1,2-oxazol-4-yl)ethanamine;hydrochloride: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and properties.
Uniqueness
2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position of the oxazole ring can enhance its ability to participate in substitution reactions and interact with biological targets .
Properties
IUPAC Name |
2-(3-bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O.ClH/c6-5-4(1-2-7)3-9-8-5;/h3H,1-2,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRMYWJYKPGAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)Br)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.